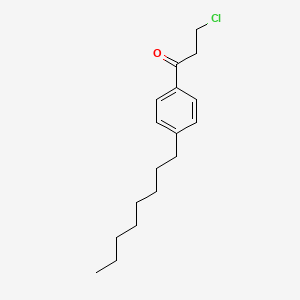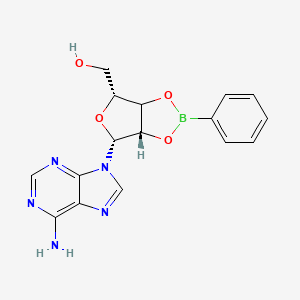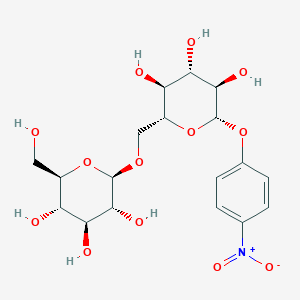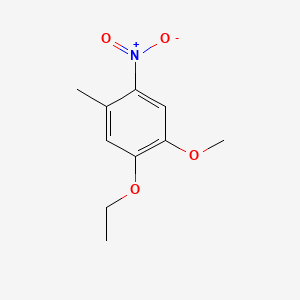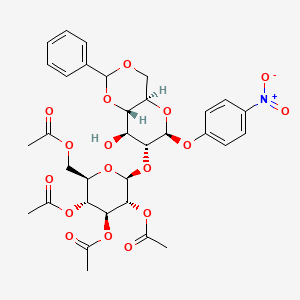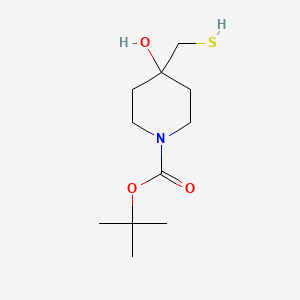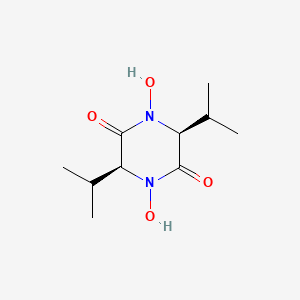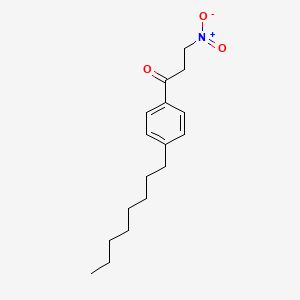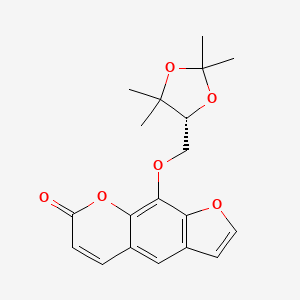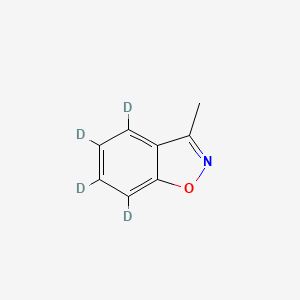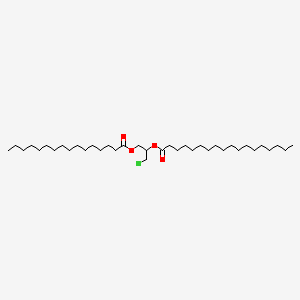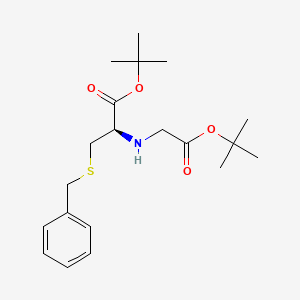![molecular formula C14H14O2 B562241 Alcool 4-benzyloxy-[7-13C]benzylique CAS No. 680182-18-7](/img/structure/B562241.png)
Alcool 4-benzyloxy-[7-13C]benzylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-[7-13C]benzyl Alcohol is a labeled compound used in various scientific research applications. It is a derivative of benzyl alcohol where the carbon at the 7th position is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study molecular structures and dynamics .
Applications De Recherche Scientifique
4-Benzyloxy-[7-13C]benzyl Alcohol is widely used in scientific research, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-[7-13C]benzyl Alcohol typically involves the introduction of the carbon-13 isotope into the benzyl alcohol structure. One common method is through the use of labeled precursors in a series of organic reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to introduce the labeled carbon into the benzyl alcohol framework . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of 4-Benzyloxy-[7-13C]benzyl Alcohol may involve large-scale synthesis using similar organic reactions but optimized for higher yields and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistent production of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyloxy-[7-13C]benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Benzyl derivatives with reduced functional groups.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-Benzyloxy-[7-13C]benzyl Alcohol involves its incorporation into molecular structures where the carbon-13 isotope acts as a tracer. This allows researchers to study the molecular dynamics and interactions using NMR spectroscopy. The labeled carbon provides a distinct signal that can be tracked through various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxybenzyl Alcohol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
4-Benzyloxy-[7-13C]phenylmethanol: Another labeled compound with a similar structure but different labeling position.
Uniqueness
4-Benzyloxy-[7-13C]benzyl Alcohol is unique due to its specific isotopic labeling, which provides distinct advantages in analytical techniques like NMR spectroscopy. The carbon-13 isotope enhances the sensitivity and resolution of the analysis, making it a valuable tool in research .
Propriétés
IUPAC Name |
(4-phenylmethoxyphenyl)(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2/i10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIVOHKFYSBPE-DETAZLGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661805 |
Source


|
| Record name | [4-(Benzyloxy)phenyl](~13~C)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680182-18-7 |
Source


|
| Record name | [4-(Benzyloxy)phenyl](~13~C)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

